molecular formula C13H19N5O B7632971 N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide

N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide

Cat. No. B7632971
M. Wt: 261.32 g/mol
InChI Key: ZQKFFYRIVYMMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide, commonly known as CTTH, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CTTH is a synthetic compound that belongs to the class of bicyclic tetrazoles and has a unique chemical structure that makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of CTTH is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAB receptor. The GABAB receptor is a G-protein coupled receptor that plays a crucial role in the regulation of neurotransmitter release and neuronal excitability. CTTH has been shown to enhance the activity of the GABAB receptor, leading to an increase in inhibitory neurotransmitter release and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
CTTH has been shown to have a range of biochemical and physiological effects. CTTH has been shown to enhance GABAB receptor activity, leading to an increase in inhibitory neurotransmitter release and a decrease in neuronal excitability. CTTH has also been shown to have analgesic effects, reducing pain perception in animal models. CTTH has been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models. CTTH has also been shown to have anti-addictive effects, reducing drug-seeking behaviors in animal models.

Advantages and Limitations for Lab Experiments

CTTH has several advantages for lab experiments. CTTH is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. CTTH has also been shown to have low toxicity, making it a safe compound to work with. However, CTTH has some limitations for lab experiments. CTTH is a relatively new compound, and its full range of effects and potential side effects are not yet fully understood. CTTH also requires careful optimization of reaction conditions during synthesis to obtain high yields and purity.

Future Directions

There are several future directions for research on CTTH. One potential direction is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential applications in pain management and addiction research. Further research is also needed to fully understand the mechanism of action of CTTH and its full range of effects and potential side effects. Additionally, further optimization of the synthesis process is needed to improve yields and purity.

Synthesis Methods

The synthesis of CTTH involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of the bicyclic hexane ring, which is achieved through a Diels-Alder reaction. The second step involves the introduction of the tetrazole ring, which is achieved through a copper-catalyzed azide-alkyne cycloaddition reaction. The final step involves the introduction of the carboxamide group, which is achieved through a coupling reaction. The synthesis of CTTH is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.

Scientific Research Applications

CTTH has shown promising results in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. CTTH has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. CTTH has also been shown to have potential applications in pain management and addiction research.

properties

IUPAC Name

N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c19-13(12-9-2-1-3-10(9)12)14-6-11-15-16-17-18(11)7-8-4-5-8/h8-10,12H,1-7H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKFFYRIVYMMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2C(=O)NCC3=NN=NN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.